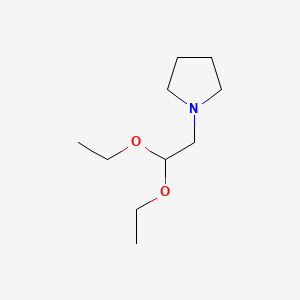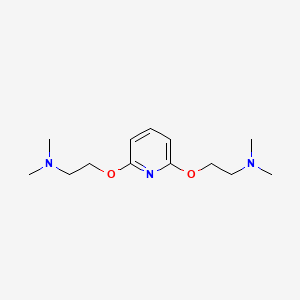
4-Amino-4'-Cyanobiphenyl
Übersicht
Beschreibung
4-Amino-4'-cyanobiphenyl is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photovoltaische Geräte
4-Amino-4'-Cyanobiphenyl: wurde als potenzieller Kandidat für den Einsatz in photovoltaischen Geräten identifiziert, da es über hervorragende photovoltaische Eigenschaften verfügt . Seine Fähigkeit, als Fluoreszenzfarbstoff zu fungieren, macht es für optische und Photostrommessungen geeignet, die für die Entwicklung von Solarzellen unerlässlich sind.
Organische Elektronik
Die molekulare Struktur der Verbindung ermöglicht einen effizienten Ladungstransfer, was sie im Bereich der organischen Elektronik wertvoll macht. Sie kann zur Synthese von organischen Halbleitern verwendet werden, die für die Herstellung flexibler elektronischer Geräte unerlässlich sind .
Flüssigkristalle
Aufgrund seiner Biphenylstruktur kann This compound zur Herstellung von Flüssigkristallen verwendet werden. Diese Materialien spielen eine zentrale Rolle in der Displaytechnologiebranche, insbesondere für LCD-Bildschirme .
Fluoreszenzfarbstoffe
Als Fluoreszenzfarbstoff kann diese Verbindung in der Biobildgebung und Diagnostik eingesetzt werden. Ihre Fluoreszenz kann zur Markierung und Visualisierung in der biologischen Forschung genutzt werden, wodurch die Erkennung von zellulären und molekularen Prozessen verbessert wird .
Chemische Sensorik
Die Nitril- und Aminogruppen in This compound machen es zu einem guten Kandidaten für die chemische Sensorik. Es kann zum Nachweis von bestimmten Ionen oder Molekülen in einer Lösung verwendet werden, was bei der Umweltüberwachung und industriellen Prozesskontrolle von Vorteil ist .
Synthese von fortschrittlichen Materialien
Die Festkörpereigenschaften und die thermische Stabilität der Verbindung machen sie für die Synthese von fortschrittlichen Materialien geeignet. Diese Materialien können in der Luft- und Raumfahrt, der Automobilindustrie und anderen Hochleistungsindustrien Anwendung finden .
Farbstoffsynthese
Schließlich kann This compound als Zwischenprodukt bei der Synthese komplexer Farbstoffe verwendet werden. Diese Farbstoffe können für hohe Lichtechtheit konzipiert und in der Textilherstellung eingesetzt werden .
Safety and Hazards
4-Amino-4’-cyanobiphenyl is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . After handling this compound, it is recommended to wash skin thoroughly. If it gets on skin or in eyes, rinse with plenty of water. If swallowed, contact a doctor if you feel unwell .
Wirkmechanismus
Mode of Action
It’s known that the compound can be used in devices for optical and photocurrent measurements .
Pharmacokinetics
The compound is known to be insoluble in water but soluble in chloroform and methanol .
Result of Action
4-Amino-4’-cyanobiphenyl is known to exhibit excellent photovoltaic properties . .
Biochemische Analyse
Biochemical Properties
4-Amino-4’-cyanobiphenyl plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with cytochrome P450 leads to the formation of reactive intermediates that can further interact with DNA and proteins, potentially causing mutations and other biochemical changes . Additionally, 4-Amino-4’-cyanobiphenyl has been shown to exhibit excellent photovoltaic properties, making it useful in devices for optical and photocurrent measurements .
Cellular Effects
4-Amino-4’-cyanobiphenyl affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage and affect cell function . This oxidative stress can also impact cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. Furthermore, 4-Amino-4’-cyanobiphenyl has been shown to interact with cellular proteins, affecting their function and stability .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-4’-cyanobiphenyl involves several key processes. At the molecular level, the compound can bind to DNA and form adducts, leading to mutations and other genetic alterations . It also interacts with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and other molecular effects . The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-4’-cyanobiphenyl can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Amino-4’-cyanobiphenyl can degrade over time, leading to the formation of various degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to 4-Amino-4’-cyanobiphenyl has been associated with chronic effects such as DNA damage and carcinogenesis .
Dosage Effects in Animal Models
The effects of 4-Amino-4’-cyanobiphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of 4-Amino-4’-cyanobiphenyl can lead to adverse effects such as liver and bladder cancer in animal models . These toxic effects are likely due to the compound’s ability to generate ROS and form DNA adducts, leading to mutations and other cellular damage .
Metabolic Pathways
4-Amino-4’-cyanobiphenyl is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as N-hydroxy-4-aminobiphenyl . These intermediates can further react with DNA and proteins, forming adducts and causing genetic damage. The compound’s metabolism also involves interactions with other enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-Amino-4’-cyanobiphenyl within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific amino acid transporters, which facilitate its uptake into cells . Once inside the cells, 4-Amino-4’-cyanobiphenyl can bind to proteins and other biomolecules, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
4-Amino-4’-cyanobiphenyl exhibits specific subcellular localization, which can influence its activity and function. The compound can be localized to various cellular compartments, including the nucleus, where it can interact with DNA and form adducts . Additionally, 4-Amino-4’-cyanobiphenyl can be targeted to specific organelles through post-translational modifications and targeting signals, affecting its function and activity within the cell .
Eigenschaften
IUPAC Name |
4-(4-aminophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJQKNUJNWPAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6036835 | |
| Record name | 4-Amino-4'-cyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4854-84-6 | |
| Record name | 4′-Amino[1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4854-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-4'-cyanobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004854846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4854-84-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-4'-cyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-4'-CYANOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB83VM8N1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the application of high pressure affect the UV-Vis absorption spectrum of 4-amino-4'-cyanobiphenyl in aqueous solutions?
A1: Research indicates that increasing pressure up to 6 kbar on aqueous solutions of this compound results in a red shift in its ultraviolet and visible absorption spectra []. This suggests that compression influences the energy difference between ground and excited electronic states within the molecule.
Q2: What insights can surface-enhanced Raman scattering (SERS) provide into the interaction of (E)-4′,4‴-(diazene-1,2-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (DDBBC), a derivative of this compound, with metal surfaces?
A2: SERS analysis, supported by quantum chemical calculations, reveals that DDBBC, synthesized from this compound, interacts with silver surfaces through its N═N and C≡N bonds []. This interaction leads to a flat orientation of DDBBC molecules on the silver surface. Furthermore, the research observes surface-catalyzed photodissociation of DDBBC in acidic solutions, highlighting the potential of plasmon-driven reactions involving this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)



![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)








